REACTION_CXSMILES
|
Br[C:2]1[N:10]2[C:5]([CH:6]=[N:7][C:8]([S:11][CH3:12])=[N:9]2)=[CH:4][CH:3]=1.[NH:13]1[CH:17]=[CH:16][CH:15]=[N:14]1.C(=O)([O-])[O-].[Cs+].[Cs+]>[Cu]I.CN(C=O)C>[CH3:12][S:11][C:8]1[N:7]=[CH:6][C:5]2=[CH:4][CH:3]=[C:2]([N:13]3[CH:17]=[CH:16][CH:15]=[N:14]3)[N:10]2[N:9]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=NC(=NN21)SC
|
Name
|
|
Quantity
|
88.5 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
Cesium carbonate
|
Quantity
|
801 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
Copper(I) iodide
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed for few minutes
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
CUSTOM
|
Details
|
Solvent evaporation
|
Type
|
CUSTOM
|
Details
|
gave the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (ISCO, hexane :EtOAc 3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NN2C(C=N1)=CC=C2N2N=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |